Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid
Comprehensive Technical Guide: Molecular Characterization and Synthetic Utility of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid
Executive Summary & Core Identity
In the landscape of modern drug discovery and organic synthesis, conformationally restricted scaffolds play a critical role in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (also known as 4-(indolin-1-ylmethyl)benzoic acid) is a highly versatile building block[1]. By tethering an indoline core to a benzoic acid moiety via a methylene bridge, this molecule provides a rigidified aniline structure coupled with a terminal carboxylate handle, making it an ideal candidate for late-stage functionalization and high-throughput library generation.
This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology designed for high-yield isolation.
Physicochemical Properties & Structural Causality
The molecular architecture of 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid (Molecular Formula: C16H15NO2 ; Molecular Weight: 253.30 g/mol ) is intentionally designed to balance lipophilicity with hydrogen-bonding capability[2],.
Structural Causality: Unlike open-chain N-benzyl anilines, the indoline (2,3-dihydro-1H-indole) core restricts the rotation of the nitrogen lone pair, partially locking it into conjugation with the aromatic ring. This sp3-sp2 hybrid character alters the basicity of the nitrogen and dictates a specific angular trajectory for the attached benzoic acid. In target-based drug design (such as matrix metalloproteinase or kinase inhibitors), this rigidity reduces the entropic penalty upon binding to the target protein's active site.
Table 1: Core Chemical Identifiers & Properties
| Property | Value / Descriptor |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid |
| CAS Registry Number | 938146-99-7 |
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.30 g/mol |
| Exact Mass | 253.1103 Da |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 3 (Carboxylic acid C=O, -OH, Indoline N) |
| Rotatable Bonds | 3 |
Synthetic Methodology: A Self-Validating Protocol
The most reliable route to synthesize this compound is via the nucleophilic substitution (N-alkylation) of indoline with a protected 4-(bromomethyl)benzoate, followed by ester saponification. This two-step protocol is designed as a self-validating system , ensuring that each intermediate can be orthogonally verified before proceeding.
Step 1: N-Alkylation (Formation of the Intermediate Ester)
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Reagents: Indoline (1.0 eq), Methyl 4-(bromomethyl)benzoate (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.2 M).
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Procedure: Dissolve indoline and methyl 4-(bromomethyl)benzoate in DMF. Add finely powdered K₂CO₃. Stir the suspension at 80°C for 4-6 hours.
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Causality of Choices:
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Why a methyl ester? The free carboxylic acid of the electrophile would self-condense or react with the base, leading to complex mixtures. The ester acts as a robust protecting group.
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Why K₂CO₃? As a mild, insoluble inorganic base, K₂CO₃ efficiently scavenges the HBr byproduct driving the SN2 reaction forward without prematurely hydrolyzing the ester or degrading the indoline core.
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Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active indoline spot disappears, replaced by a less polar, distinct spot corresponding to the intermediate ester.
Step 2: Saponification (Ester Hydrolysis)
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Reagents: Intermediate ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).
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Procedure: Dissolve the crude ester in THF. Add an aqueous solution of LiOH. Stir at room temperature for 12 hours.
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Causality of Choices: LiOH is specifically chosen over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing the electrophilicity of the carbon center. This allows the hydrolysis to proceed smoothly at room temperature, preventing any thermal degradation of the tertiary amine linkage.
Step 3: Acidification and Isolation
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Procedure: Concentrate the reaction mixture in vacuo to remove THF. Dilute the aqueous layer with water and wash with diethyl ether to remove unreacted organic impurities. Slowly acidify the aqueous layer with 1M HCl to pH ~3-4 while stirring vigorously.
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Causality of Choices: The product exists as a soluble lithium carboxylate in the basic aqueous phase. Acidification protonates the carboxylate, rendering the zwitterionic/neutral target compound highly insoluble in water, driving spontaneous precipitation.
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Self-Validation: The sudden formation of a white/off-white precipitate at pH 4 confirms the successful liberation of the free acid. Filter, wash with cold water, and dry under high vacuum.
Analytical Characterization (Self-Validating System)
To ensure the scientific integrity of the synthesized batch, the following analytical metrics must be met. The NMR shifts are highly diagnostic of the structural causality described earlier.
Table 2: Analytical Validation Metrics
| Analytical Technique | Expected Signal / Observation | Diagnostic Value |
| LC-MS (ESI+) | m/z 254.3 [M+H]⁺ | Confirms the exact molecular mass of the target compound. |
| ¹H NMR (DMSO-d₆) | ~12.8 ppm (br s, 1H) | Confirms the successful saponification and presence of the free carboxylic acid. |
| ¹H NMR (DMSO-d₆) | ~4.3 ppm (s, 2H) | Validates the formation of the benzylic methylene bridge linking the two rings. |
| ¹H NMR (DMSO-d₆) | ~3.3 ppm (t, 2H), ~2.9 ppm (t, 2H) | Confirms the intact indoline core (N-CH₂ and Ar-CH₂ respectively). |
| TLC (Hexane/EtOAc) | R_f shift to baseline (acidic) | Validates complete conversion of the ester to the highly polar free acid. |
Drug Discovery Applications & Workflow
Once synthesized and validated, 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid serves as a premium starting material for combinatorial chemistry. The carboxylic acid acts as an ideal vector for amide coupling (using standard reagents like HATU and DIPEA) with various primary and secondary amines. This allows medicinal chemists to rapidly generate libraries of indoline-based amides for High-Throughput Screening (HTS) against therapeutic targets.
Synthesis and library integration workflow for 4-(2,3-dihydro-1H-indol-1-ylmethyl)benzoic acid.
References
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Title: Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester - Substance Details (Isomer Formula Verification) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link][2]
